molecular formula C12H18N4O4 B1399286 tert-butyl (1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutylcarbamate CAS No. 1364663-31-9

tert-butyl (1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutylcarbamate

Cat. No. B1399286
CAS RN: 1364663-31-9
M. Wt: 282.3 g/mol
InChI Key: SWXOYNUGIJIHBX-UHFFFAOYSA-N
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Description

Tert-butyl (1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutylcarbamate is an organic compound belonging to the class of cyclobutylcarbamates. It is a white solid with a molecular weight of 239.26 g/mol. This compound is used as a reagent in organic synthesis and is commonly known as TBCB. It is used in a variety of research studies due to its unique properties, such as its ability to act as a nucleophile and its stability in a range of solvents.

Scientific Research Applications

Synthesis and Fungicidal Activity

  • A method for synthesizing substituted 1-(1H-imidazole-4-yl)-1H-1,2,3-triazoles, based on the deoxygenation reaction of similar compounds, has been developed. The fungicidal activity of these compounds against a range of phytopathogenic fungi is notable (Dubovis et al., 2017).

Luminescent Sensors for Cyanide and Mercury Ions

  • Imidazole derivatives, including tert-butyl variants, have been reported as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds exhibit specific reactions resulting in fluorescence quenching and a decrease in singlet state life time (Emandi et al., 2018).

Radioprotection Drugs

  • Novel chiral nitronyl nitroxyl radicals, including L-tert-butyl variants of imidazolium, have been synthesized and evaluated for their cytotoxic and radioprotective effects in rat glioma C6 cells. This research points towards the potential use of these compounds in radioprotection (Qin et al., 2009).

Catalyst for Alkylation Reaction

  • A study on tert-butylphenol synthesis, using a tert-butyl imidazole-based catalyst, highlights its importance in organic synthesis. This catalyst has shown efficient and recyclable performance, suggesting potential industrial applications (Zhang et al., 2022).

Structural Analysis and Hydrogen Bond Interactions

  • Carbamate derivatives including tert-butyl imidazoles have been synthesized and analyzed, revealing significant hydrogen bond interactions and crystal packing details. This research contributes to understanding the molecular structure and properties of such compounds (Das et al., 2016).

Antibacterial Activity of Imidazole Derivatives

  • Novel imidazole derivatives, including tert-butyl variants, have been synthesized and evaluated for their antibacterial activity. These studies are significant in exploring new therapeutic agents (Prasad, 2021).

properties

IUPAC Name

tert-butyl N-[3-(4-nitroimidazol-1-yl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-8-4-9(5-8)15-6-10(13-7-15)16(18)19/h6-9H,4-5H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXOYNUGIJIHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719913, DTXSID501123183
Record name tert-Butyl [3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[trans-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutylcarbamate

CAS RN

1364663-31-9, 1364663-24-0
Record name tert-Butyl [3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[trans-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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